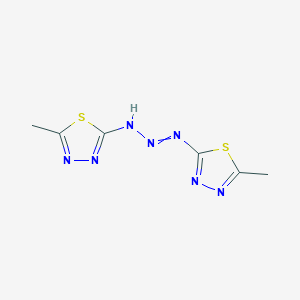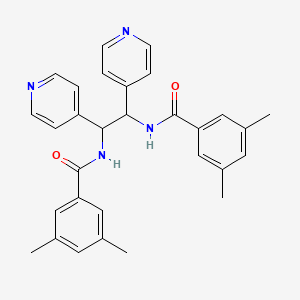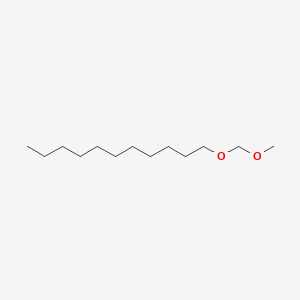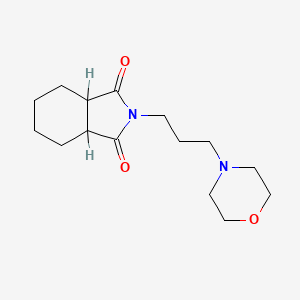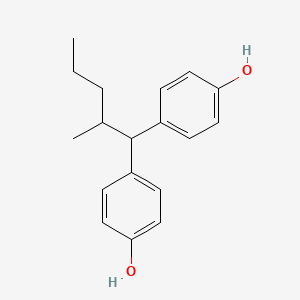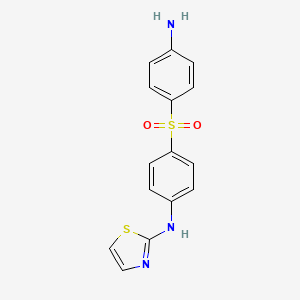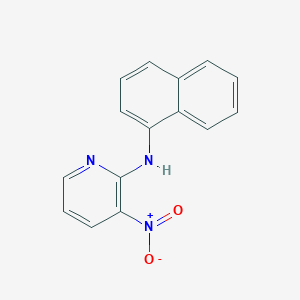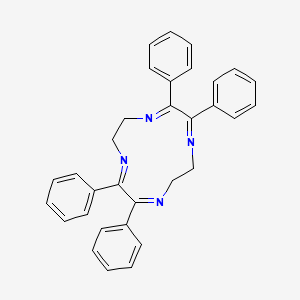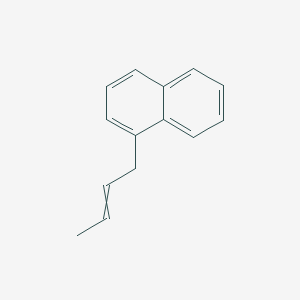
Labdane diterpene, alpha-L-deoxyidopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Labdane diterpene, alpha-L-deoxyidopyranose, is a natural bicyclic diterpene. It forms the structural core for a wide variety of natural products collectively known as labdanes or labdane diterpenes. These compounds were originally obtained from labdanum, a resin derived from the gum rockrose. Labdane diterpenes are known for their diverse biological activities, including antibacterial, antifungal, antiprotozoal, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
Labdane diterpenes can be synthesized through various methods. One common approach involves the cyclization of geranylgeranyl diphosphate (GGPP) to form the labdane skeleton. This process is catalyzed by diterpene synthases, which facilitate the formation of the bicyclic structure . Additionally, labdane diterpenes can be synthesized through the use of organocatalysis, where specific catalysts are employed to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of labdane diterpenes often involves the extraction of these compounds from natural sources, such as plants in the Zingiberaceae family. The extraction process typically includes the use of solvents and chromatographic techniques to isolate and purify the desired diterpenes .
化学反応の分析
Types of Reactions
Labdane diterpenes undergo various chemical reactions, including:
Reduction: Reduction reactions can convert labdane diterpenes into more saturated compounds.
Substitution: Substitution reactions, such as alpha-amination, can introduce new functional groups into the labdane skeleton.
Common Reagents and Conditions
Common reagents used in the reactions of labdane diterpenes include dibenzylazodicarboxylate, proline, and various oxidizing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of labdane diterpenes include hydrazino alcohols, oxidized derivatives, and substituted labdane compounds .
科学的研究の応用
Labdane diterpenes have a wide range of scientific research applications:
作用機序
The mechanism of action of labdane diterpenes involves their interaction with specific molecular targets and pathways. For example, labdane diterpenes can inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with essential metabolic processes . Additionally, these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
類似化合物との比較
Labdane diterpenes can be compared with other similar compounds, such as:
Norlabdane diterpenes: These compounds have a similar structure but lack one or more carbon atoms in the labdane skeleton.
Bis-labdanic diterpenes: These are dimeric compounds formed by the coupling of two labdane units.
Labdane diterpenes are unique due to their diverse biological activities and structural versatility, which allow for a wide range of chemical modifications and applications .
特性
CAS番号 |
77481-64-2 |
|---|---|
分子式 |
C26H44O5 |
分子量 |
436.6 g/mol |
IUPAC名 |
2-[5-(2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl)-3-methylpent-1-en-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O5/c1-8-25(6,31-23-22(29)21(28)20(27)17(3)30-23)15-12-18-16(2)10-11-19-24(4,5)13-9-14-26(18,19)7/h8,10,17-23,27-29H,1,9,11-15H2,2-7H3 |
InChIキー |
SHBMAOBNYQEHHP-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OC(C)(CCC2C(=CCC3C2(CCCC3(C)C)C)C)C=C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


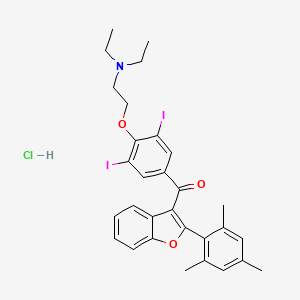
![5-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14447311.png)

![1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14447322.png)

